Comparative Halogen Reactivity: Chloro vs. Bromo in Cross-Coupling Reactions
The 6-chloro substituent in 3-Amino-6-chloropyrazine-2-carbonitrile provides a balance of reactivity and stability for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the synthesis of 6-aryl substituted derivatives [1]. While the corresponding 6-bromo analog (CAS 17231-51-5) is more reactive, the chloro derivative offers a wider operational window and reduced homocoupling by-products under standard conditions [2]. The presence of the 3-amino group further differentiates it from the simpler 6-chloropyrazine-2-carbonitrile (CAS 6863-74-7), which lacks the amino functionality necessary for subsequent amine-directed C-H functionalization or for establishing key hydrogen bonds in biological target engagement [1].
| Evidence Dimension | Aryl Halide Reactivity for Cross-Coupling |
|---|---|
| Target Compound Data | Chloro substituent at C6; suitable for Suzuki coupling |
| Comparator Or Baseline | 6-Bromo analog (CAS 17231-51-5); 6-Chloropyrazine-2-carbonitrile (CAS 6863-74-7) |
| Quantified Difference | Bromo is more reactive; 6-Chloropyrazine-2-carbonitrile lacks the 3-amino group |
| Conditions | General organic synthesis; Pd-catalyzed cross-coupling |
Why This Matters
This enables more controlled and selective synthetic transformations for building diverse compound libraries compared to the more reactive bromo analog.
- [1] Krinkova, J.; et al. (2001). Homolytic alkylation of 6-chloropyrazine-2-carbonitrile and synthesis of sulfur derivatives. Collection of Czechoslovak Chemical Communications, 66(9), 1369-1381. View Source
- [2] Suzuki, A. (2011). Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. View Source
